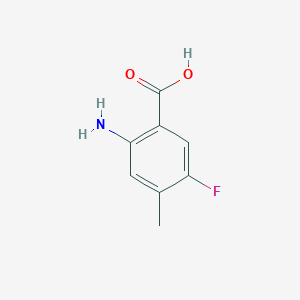

2-Amino-5-fluoro-4-methylbenzoic acid

Descripción general

Descripción

2-Amino-5-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid typically involves the nitration of 4-methyl-2-nitrobenzoic acid, followed by reduction and subsequent fluorination. One common method includes the hydrogenation of 2-nitro-4-methyl-5-fluorobenzoic acid in the presence of a palladium-carbon catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the functional groups and to minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd-C) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Amino-5-fluoro-4-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-Amino-5-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-5-methylbenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

2-Fluoro-5-methylbenzoic acid: Lacks the amino group, resulting in different chemical properties and applications.

4-Bromo-2-fluoro-5-methylbenzoic acid: Contains a bromine atom instead of an amino group, leading to distinct reactivity patterns

Uniqueness

2-Amino-5-fluoro-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an amino and a fluorine group makes it a versatile compound for various synthetic and research applications.

Actividad Biológica

2-Amino-5-fluoro-4-methylbenzoic acid (AFMBA) is an aromatic compound with notable biological activity, characterized by the presence of an amino group, a fluorine atom, and a methyl group on a benzoic acid framework. Its molecular formula is C8H8FNO2, and it has a molecular weight of approximately 169.15 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and genetic studies, due to its potential applications in modulating biological pathways.

AFMBA is classified as a fluorinated benzoic acid and exhibits properties typical of aromatic carboxylic acids. Its structure allows for significant intramolecular hydrogen bonding, contributing to its stability. The melting point of AFMBA is reported to be between 181–182 °C, indicating its solid-state at room temperature.

| Property | Value |

|---|---|

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 g/mol |

| Melting Point | 181–182 °C |

| InChI Code | 1S/C8H8FNO2/c1-4... |

Biological Activity

AFMBA has been studied for its biological activity in various contexts:

- Genetic Studies : AFMBA serves as a counterselection agent for the TRP1 genetic marker in Saccharomyces cerevisiae, facilitating selective breeding and genetic manipulation. This application is significant in microbial genetics as it allows researchers to control genetic expression effectively.

- Antimicrobial Properties : Compounds structurally similar to AFMBA have demonstrated antimicrobial activity, suggesting that AFMBA may also possess similar properties. This potential has implications for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer effects, likely through interactions with cellular pathways that regulate cell growth and apoptosis .

- Inflammation Modulation : Research suggests that AFMBA may influence inflammatory pathways, although specific mechanisms are still under investigation .

The mechanism by which AFMBA exerts its biological effects is thought to involve interactions with specific enzymes or receptors within biological systems. The amino and fluorine functional groups enhance its reactivity, allowing it to bind effectively with target proteins involved in various metabolic processes.

Case Studies

Several studies have highlighted the biological relevance of AFMBA:

- Study on Genetic Manipulation : A study published in Molecular Biology demonstrated that AFMBA effectively inhibited the TRP1 pathway in yeast, leading to successful genetic modifications without significant cytotoxicity at concentrations up to 50 μM.

- Antimicrobial Testing : In vitro assays revealed that AFMBA exhibited significant antimicrobial activity against Pseudomonas aeruginosa, indicating its potential as a lead compound for antibiotic development .

Spectroscopic Analysis

Fourier-transform infrared spectroscopy (FTIR) has been utilized to confirm the structural integrity of AFMBA and to analyze its interactions with biological targets. Spectral data indicate characteristic absorption bands corresponding to the functional groups present in the compound, validating its chemical structure.

Comparative Analysis

AFMBA's unique combination of functional groups distinguishes it from other related compounds:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-fluorobenzoic acid | Fluorine at position 5 | Used similarly in genetic applications |

| 3-Amino-4-fluorobenzoic acid | Amino group at position 3 | Different reactivity due to amino positioning |

| 4-Amino-3-fluorobenzoic acid | Amino group at position 4 | Positional isomer affecting solubility |

Propiedades

IUPAC Name |

2-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJZFWRKRROGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545982 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-79-8 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.